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Compound of Interest

Compound Name:
4-(chloromethyl)-3-phenyl-1H-

pyrazole

Cat. No.: B15293835

Get Quote

Part 1: Executive Summary
4-(Chloromethyl)-3-phenyl-1H-pyrazole is a high-value electrophilic intermediate used

extensively in medicinal chemistry for the synthesis of bioactive heterocycles. As a benzylic-like

halide attached to a pyrazole core, it serves as a critical alkylating agent for introducing the 3-

phenyl-1H-pyrazol-4-yl-methyl motif into target molecules.

This compound is rarely isolated as a free base due to its inherent instability and tendency to

undergo self-alkylation (polymerization). Instead, it is typically generated in situ or isolated as a

hydrochloride salt. It acts as a versatile scaffold in the development of kinase inhibitors (e.g.,

Lck, Src), antiviral agents, and ligands for protein-protein interaction studies.

Key Technical Identifiers:

Target Compound: 4-(Chloromethyl)-3-phenyl-1H-pyrazole

CAS Number (Free Base): Not widely listed (Transient/Unstable)

CAS Number (Precursor Alcohol):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15293835#bc-rfq
https://www.benchchem.com/product/b15293835/docs?utm_src=pdf-body#technical-guide-4-chloromethyl-3-phenyl-1h-pyrazole
https://www.benchchem.com/product/b15293835/docs?utm_src=pdf-body#technical-guide-4-chloromethyl-3-phenyl-1h-pyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number (Precursor Aldehyde):

Molecular Formula: C₁₀H₉ClN₂

Molecular Weight: 192.65 g/mol

Part 2: Chemical Identity & Properties[1][2][3]
Structural Characteristics
The molecule features a pyrazole ring substituted at the C3 position with a phenyl group and at

the C4 position with a chloromethyl group. A critical feature of this scaffold is annular

tautomerism.

Tautomeric Equilibrium: In solution, the 1H-proton oscillates between N1 and N2.

Consequently, 3-phenyl-1H-pyrazole is in equilibrium with 5-phenyl-1H-pyrazole.

Reactivity Implication: Reactions involving the free base can yield mixtures of regioisomers

(N1-alkylated vs. N2-alkylated products) unless specific conditions or bulky protecting groups

are employed.

Physical Properties (Predicted/Observed)
Property Value / Description

Appearance Off-white to pale yellow solid (as HCl salt)

Melting Point
146–148°C (Precursor Aldehyde); HCl salt

decomposes >180°C

Solubility
Soluble in DMSO, DMF, Methanol; sparingly

soluble in non-polar solvents.

Stability

High Instability. The free base rapidly

decomposes. The HCl salt is hygroscopic and

sensitive to moisture.

Storage
-20°C, under inert atmosphere (Argon/Nitrogen),

desiccated.
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Part 3: Synthetic Pathways & Protocols[4]
The synthesis of 4-(chloromethyl)-3-phenyl-1H-pyrazole is a linear sequence starting from

acetophenone or its hydrazone derivative. The most robust route involves the Vilsmeier-Haack

formylation followed by reduction and chlorination.

Reaction Scheme Visualization
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Caption: Step-wise synthesis from acetophenone hydrazone to the target chloromethyl

pyrazole via aldehyde and alcohol intermediates.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde

Reagents: Acetophenone hydrazone, POCl₃, DMF.

Mechanism: Double Vilsmeier-Haack formylation followed by cyclization.

Procedure:

Cool DMF (3.0 eq) to 0°C. Add POCl₃ (3.0 eq) dropwise to generate the Vilsmeier reagent.

Add acetophenone hydrazone (1.0 eq) slowly, maintaining temperature <10°C.

Heat to 60–80°C for 4–6 hours.

Quench with ice-water and neutralize with Na₂CO₃ to precipitate the aldehyde.

Yield: ~70–80%. CAS: 26033-20-5.[1]

Step 2: Reduction to (3-Phenyl-1H-pyrazol-4-yl)methanol
Reagents: NaBH₄, Methanol/Ethanol.
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Procedure:

Dissolve the aldehyde (1.0 eq) in MeOH.

Add NaBH₄ (1.5 eq) portion-wise at 0°C.

Stir at room temperature for 2 hours.

Concentrate solvent, dilute with water, and extract with EtOAc.

Yield: ~90%. CAS: 149872-98-0.[2]

Step 3: Chlorination to Target (HCl Salt)
Reagents: Thionyl Chloride (SOCl₂), DCM or CHCl₃.

Critical Note: Do not use free base conditions.

Procedure:

Suspend the alcohol (1.0 eq) in dry DCM at 0°C.

Add SOCl₂ (2.0 eq) dropwise.

Reflux for 2–4 hours until the starting material is consumed (TLC monitoring).

Evaporate volatiles under reduced pressure.

Triturate the residue with dry diethyl ether to obtain the hydrochloride salt.

Storage: Use immediately or store at -20°C under Argon.

Part 4: Reactivity & Mechanism[4]
Electrophilic Substitution Mechanism
The chloromethyl group at C4 is highly reactive toward nucleophiles (amines, thiols, alkoxides)

via an S_N2 mechanism. The pyrazole ring acts as an electron-rich heteroaromatic system, but

the benzylic-like position is activated.
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Challenges:

Self-Alkylation: The unsubstituted Nitrogen (NH) of the pyrazole is nucleophilic. In the

presence of base, the molecule can intermolecularly alkylate itself, forming polymers.

Solution: Always keep the reaction acidic (using HCl salt) or use a large excess of the

external nucleophile.

Regioselectivity: When reacting with an external nucleophile, the tautomeric nature means

the product may be a mixture of 3-phenyl and 5-phenyl isomers if the N-H is subsequently

substituted.

Mechanism Visualization
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Caption: S_N2 substitution pathway vs. self-alkylation side reaction.

Part 5: Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often used to link a phenyl-

pyrazole core to other pharmacophores.

Kinase Inhibitors:
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The 3-phenyl-pyrazole moiety mimics the adenine ring of ATP, allowing it to bind to the

hinge region of kinases (e.g., Lck, Src, p38 MAPK).

The chloromethyl group serves as a "linker handle" to attach solubilizing groups (like

morpholine or piperazine) or to extend the molecule into the ribose-binding pocket.

Antiviral Research:

Derivatives synthesized from this intermediate have shown activity against HCV (Hepatitis

C Virus) and HIV-1, often by disrupting protein-protein interactions via the hydrophobic

phenyl ring.

Agrochemicals:

Used in the synthesis of pyrazole-carboxamide fungicides and herbicides, where the

chloromethyl group allows for the attachment of diverse lipophilic tails.

Part 6: Handling & Safety (E-E-A-T)
Warning: This compound is a potent alkylating agent.

Health Hazards:

Skin/Eye Corrosion: The HCl salt is acidic and corrosive.

Genotoxicity: As a reactive alkyl halide, it has the potential to alkylate DNA. Handle with

extreme caution in a fume hood.

Sensitization: Potential skin sensitizer.

Operational Safety:

PPE: Double nitrile gloves, safety goggles, and lab coat.

Quenching: Quench excess alkylating agent with a solution of ammonia or nucleophilic

scavenger (e.g., cysteine) before disposal.
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Spill Control: Do not sweep dry dust. Cover with wet absorbent pads to hydrolyze/dissolve

safely.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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